2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H10N4O3S3 and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial properties , suggesting that the compound might interact with bacterial cells as its primary targets.
Mode of Action
It is suggested that similar compounds inhibit the activity of certain enzymes, such as urease . This could imply that 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide might interact with its targets by inhibiting their enzymatic activities, leading to the disruption of essential biological processes.
Biochemical Pathways
Given the potential antimicrobial properties of the compound , it might affect pathways related to bacterial growth and survival.
Result of Action
Based on the potential antimicrobial properties of the compound , it can be inferred that the compound might lead to the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
The 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to interact with several enzymes, notably urease . The compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide .
Cellular Effects
In cellular systems, this compound may influence cell function by modulating enzyme activity. By inhibiting urease, the compound could potentially disrupt the pH balance within cells, affecting various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide
Properties
IUPAC Name |
2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S3/c12-10-13-14-11(20-10)19-6-5-15-9(16)7-3-1-2-4-8(7)21(15,17)18/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQYQKAKRAPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.